

Jadomycin B: A Technical Guide to its Chemical Structure and Biological Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Jadomycin*
Cat. No.: B1254412

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jadomycin B is a member of the angucycline class of antibiotics, produced by the bacterium *Streptomyces venezuelae* ISP5230 under conditions of stress, such as heat shock or exposure to ethanol.^{[1][2]} This complex natural product has garnered significant interest within the scientific community due to its potent cytotoxic and antibacterial properties.^[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **jadomycin** B, with a focus on its potential as a therapeutic agent. Detailed experimental methodologies and visualizations of its mechanism of action are included to support further research and drug development efforts.

Chemical Structure

Jadomycin B possesses a unique pentacyclic core structure, chemically classified as a benzo[b]phenanthridine-type alkaloid.^{[4][5]} Its chemical formula is $C_{30}H_{31}NO_9$, with a molecular weight of approximately 549.57 g/mol.^[4] The core structure is an aglycone known as **jadomycin** A, which is glycosylated with the 2,6-dideoxy sugar L-digitoxose.^{[3][6]} A distinctive feature of **jadomycin** B is the incorporation of the amino acid L-isoleucine into its oxazolone ring system.^[3] An intriguing aspect of its stereochemistry is that **jadomycin** B exists as a dynamic equilibrium of two diastereomers.^[7]

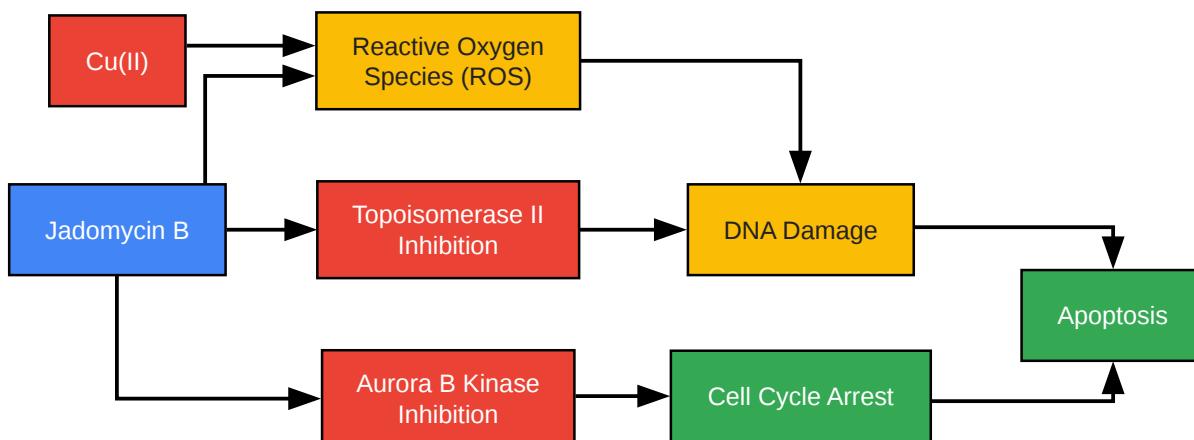
Physicochemical Properties

Jadomycin B is a powder at room temperature and is soluble in dimethyl sulfoxide (DMSO) and various other organic solvents.[3][8]

Property	Value	Reference
Molecular Formula	C ₃₀ H ₃₁ NO ₉	[4]
Molecular Weight	549.57 g/mol	[4]
CAS Number	149633-99-8	[4]
Appearance	Powder	[8]
Solubility	Soluble in DMSO	[8][9]
Storage Temperature	-20°C	[8]

Biological Properties and Mechanism of Action

Jadomycin B exhibits a range of biological activities, most notably its potent cytotoxicity against various cancer cell lines and its antibacterial effects, particularly against Gram-positive bacteria.


Cytotoxic Activity

Jadomycin B has demonstrated significant cytotoxic effects against a panel of human cancer cell lines, including multidrug-resistant (MDR) breast cancer cells.[6][10] Its cytotoxic potency, as measured by the half-maximal inhibitory concentration (IC₅₀), varies depending on the cancer cell line.

Cell Line	IC ₅₀ (μM)	Reference
HepG2 (Hepatocellular Carcinoma)	9.8	[11]
IM-9 (Multiple Myeloma)	6.3	[11]
H460 (Large Cell Lung Carcinoma)	12.4	[11]
4T1 (Mouse Breast Cancer)	~2.3-30	[10]

The primary mechanism underlying the cytotoxicity of **jadomycin B** involves the induction of reactive oxygen species (ROS) in a copper-dependent manner.[12] This oxidative stress leads to DNA damage and subsequently triggers apoptosis (programmed cell death).[7][12] Furthermore, **jadomycin B** has been shown to inhibit type II topoisomerases, enzymes crucial for DNA replication and repair, further contributing to its anticancer effects.[9][13][14] It has also been identified as an inhibitor of Aurora B kinase, a key regulator of cell division.[7]

Below is a diagram illustrating the proposed signaling pathway for **jadomycin B**-induced cytotoxicity.

[Click to download full resolution via product page](#)

Proposed signaling pathway for **jadomycin B**-induced cytotoxicity.

Antimicrobial Activity

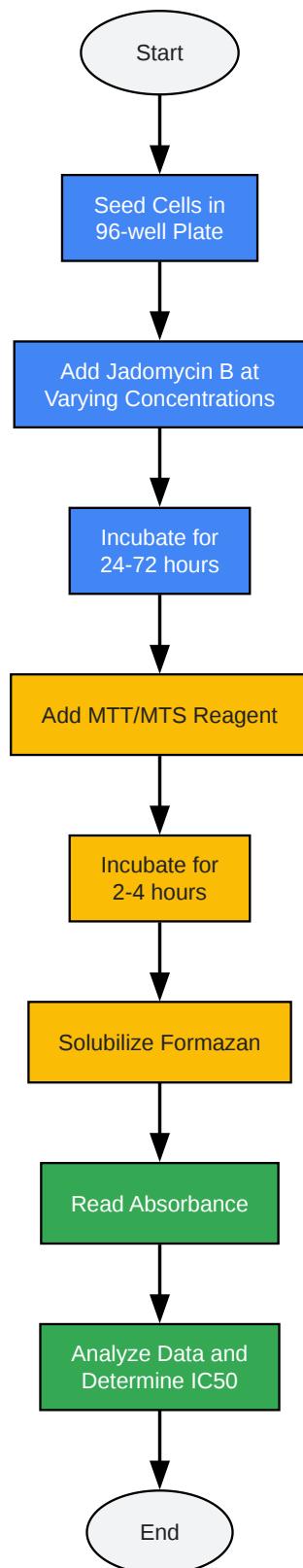
Jadomycin B displays notable antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).[\[15\]](#) The minimum inhibitory concentration (MIC) is a key measure of its antibacterial potency.

Bacterial Strain	MIC (µg/mL)	Reference
<i>Staphylococcus aureus</i> C623 (MRSA)	8	[15] [16]
<i>Staphylococcus aureus</i> 305	4	[15] [16]
<i>Staphylococcus epidermidis</i> C960	0.5	[15] [16]

The L-digitoxose sugar moiety and the specific amino acid side chain on the oxazolone ring are crucial for the biological activity of **jadomycins**.[\[4\]](#)

Experimental Protocols

Cytotoxicity Assay (MTT/MTS Assay)


The cytotoxic activity of **jadomycin** B is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[\[10\]](#)[\[11\]](#)

Protocol Outline:

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1×10^4 to 2×10^4 cells/well) and allowed to adhere overnight.[\[11\]](#)
- Compound Treatment: Cells are treated with a range of concentrations of **jadomycin** B and incubated for a specified period (e.g., 24, 48, or 72 hours).[\[10\]](#)[\[11\]](#)
- Reagent Addition: MTT or MTS reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[\[11\]](#)
- Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO for MTT).[\[11\]](#)

- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.[11]
- Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value is determined from the dose-response curve.

The following diagram illustrates the general workflow for a cytotoxicity assay.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Regulation of jadomycin B production in *Streptomyces venezuelae* ISP5230: involvement of a repressor gene, *jadR2* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Culture conditions improving the production of jadomycin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jadomycin - Wikipedia [en.wikipedia.org]
- 4. Biosynthesis and Total Synthesis Studies on The Jadomycin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in Vitro Cytotoxicity Evaluation of Jadomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Jadomycin B | C30H31NO9 | CID 46173799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Jadomycin B ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. medkoo.com [medkoo.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Cytotoxic Activities of New Jadomycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Jadomycin breast cancer cytotoxicity is mediated by a copper-dependent, reactive oxygen species–inducing mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological interactions of jadomycin B with topoisomerase poisons in MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial Activities of Jadomycin B and Structurally Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Jadomycin B: A Technical Guide to its Chemical Structure and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1254412#chemical-structure-and-properties-of-jadomycin-b>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com